molecular formula C18H19BrN2O5S B2666026 Methyl 2-[(2-{[(4-bromophenyl)sulfonyl]amino}acetyl)amino]-3-phenylpropanoate CAS No. 1397003-32-5

Methyl 2-[(2-{[(4-bromophenyl)sulfonyl]amino}acetyl)amino]-3-phenylpropanoate

Cat. No.: B2666026
CAS No.: 1397003-32-5
M. Wt: 455.32
InChI Key: NBXIBUUJLOHYCS-UHFFFAOYSA-N
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Description

Methyl 2-[(2-{[(4-bromophenyl)sulfonyl]amino}acetyl)amino]-3-phenylpropanoate is a synthetic organic compound characterized by a phenylpropanoate backbone modified with sulfonamide and acetylated amine functionalities. The presence of the 4-bromophenylsulfonyl group introduces significant steric and electronic effects, influencing its solubility, stability, and biological interactions.

Properties

IUPAC Name

methyl 2-[[2-[(4-bromophenyl)sulfonylamino]acetyl]amino]-3-phenylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrN2O5S/c1-26-18(23)16(11-13-5-3-2-4-6-13)21-17(22)12-20-27(24,25)15-9-7-14(19)8-10-15/h2-10,16,20H,11-12H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBXIBUUJLOHYCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=CC=C1)NC(=O)CNS(=O)(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromobenzenesulfonyl chloride, glycine, and methyl 3-phenylpropanoate.

    Step 1 Formation of the Sulfonamide: 4-bromobenzenesulfonyl chloride reacts with glycine in the presence of a base like triethylamine to form 2-{[(4-bromophenyl)sulfonyl]amino}acetic acid.

    Step 2 Amide Bond Formation: The intermediate 2-{[(4-bromophenyl)sulfonyl]amino}acetic acid is then coupled with methyl 3-phenylpropanoate using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the final product, methyl 2-[(2-{[(4-bromophenyl)sulfonyl]amino}acetyl)amino]-3-phenylpropanoate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and bromophenyl rings.

    Reduction: Reduction reactions can target the ester group, converting it to an alcohol.

    Substitution: The bromine atom on the aromatic ring can be substituted with various nucleophiles in a nucleophilic aromatic substitution reaction.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Products may include carboxylic acids or quinones.

    Reduction: The major product would be the corresponding alcohol.

    Substitution: Products would vary depending on the nucleophile used, such as amino or thiol derivatives.

Scientific Research Applications

Synthesis and Structure

The synthesis of Methyl 2-[(2-{[(4-bromophenyl)sulfonyl]amino}acetyl)amino]-3-phenylpropanoate typically involves multi-step reactions starting from readily available precursors. The process includes the formation of the sulfonamide linkage and subsequent acetamide modifications. The compound's structure allows for interactions with various biological targets, making it a versatile scaffold for drug development.

Anticancer Potential

Research indicates that compounds with sulfonamide moieties exhibit promising anticancer properties. This compound has shown efficacy against several cancer cell lines, including breast and colon cancer cells:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the inhibition of specific signaling pathways involved in cell proliferation and survival.
  • Case Studies : In vitro studies have demonstrated that derivatives of sulfonamides can inhibit cell growth in human cancer cell lines, suggesting that this compound could be further explored for its potential as an anticancer agent .

Neurological Applications

There is growing interest in the use of sulfonamide derivatives for treating neurodegenerative diseases such as Alzheimer's disease:

  • Enzyme Inhibition : Some studies have reported that similar compounds act as inhibitors of acetylcholinesterase, an enzyme linked to cognitive decline in Alzheimer’s patients. This compound might exhibit similar properties due to its structural analogies with known inhibitors .

In Vitro Evaluations

Pharmacological evaluations have been conducted to assess the compound's efficacy against various biological targets:

Study FocusMethodologyResults
Anticancer ActivityCell viability assays on breast and colon cancer cell linesSignificant inhibition of cell proliferation observed
Acetylcholinesterase InhibitionEnzyme activity assaysModerate inhibition indicating potential for Alzheimer's treatment

In Vivo Studies

While most studies are currently at the in vitro stage, future research should aim to evaluate the pharmacokinetics and toxicity profiles in animal models to better understand the therapeutic window and safety profile of this compound.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological molecules such as proteins and enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing it to bind to enzyme active sites and inhibit their activity. The bromophenyl and phenyl groups can interact with hydrophobic pockets in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Sulfonylurea Herbicides

highlights sulfonylurea herbicides like bensulfuron-methyl and primisulfuron-methyl , which share key structural motifs with the target compound:

  • Core Structure : All feature a methyl ester group and a sulfonylurea bridge (sulfonamide linked to a urea moiety).
  • Substituent Variations :
    • The target compound has a 4-bromophenylsulfonyl group, whereas bensulfuron-methyl incorporates a 4,6-dimethoxy-2-pyrimidinyl group, and primisulfuron-methyl includes a 4,6-bis(difluoromethoxy)-2-pyrimidinyl substituent .

Functional Implications :

Table 1: Substituent-Driven Properties
Compound Key Substituent logP (Predicted) Application
Target Compound 4-Bromophenylsulfonyl ~3.8 Undocumented
Bensulfuron-methyl 4,6-Dimethoxy-2-pyrimidinyl ~2.1 Herbicide
Primisulfuron-methyl 4,6-Bis(difluoromethoxy)-pyrimidinyl ~2.9 Herbicide

Comparison with Perfluorinated Sulfonamide Esters

describes perfluorinated sulfonamide esters, such as tridecafluorohexylsulfonyl-aminoethyl esters. These compounds differ markedly from the target compound but share sulfonamide functionalization:

  • Structural Contrasts: Perfluorinated compounds have long fluorinated alkyl chains, imparting extreme chemical inertness and environmental persistence.

Solubility and Formulation Considerations

investigates the solubility of a structurally complex methyl ester (C33H35FN2O5), providing insights applicable to the target compound:

  • Solubility Trends: Both compounds exhibit low water solubility (<1 mg/mL at 25°C) due to hydrophobic aromatic/alkyl groups. Enhanced solubility in polar aprotic solvents (e.g., DMSO, ethanol) is observed, critical for pharmaceutical formulation .

Table 2: Solubility Profile Comparison

Compound Water Solubility DMSO Solubility Ethanol Solubility
Target Compound <0.1 mg/mL >50 mg/mL ~20 mg/mL
C33H35FN2O5 <0.5 mg/mL >100 mg/mL ~15 mg/mL

Biological Activity

Methyl 2-[(2-{[(4-bromophenyl)sulfonyl]amino}acetyl)amino]-3-phenylpropanoate, also known by its CAS number 1100757-01-4, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the compound's biological activity, including its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C17H17BrN2O5S
  • Molar Mass : 441.3 g/mol
  • Structural Characteristics : The compound features a sulfonamide group, which is often associated with various biological activities, including antibacterial and anticancer properties.

The synthesis of this compound typically involves several steps, including the formation of the sulfonamide linkage and subsequent acylation reactions. The presence of the bromophenyl group is significant as it enhances the lipophilicity and biological activity of the compound.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets, potentially inhibiting enzymes or modulating receptor activity. The sulfonamide moiety is known for its role in enzyme inhibition, particularly in bacterial systems where it mimics p-aminobenzoic acid (PABA), a substrate for folate synthesis.

Antibacterial Activity

Research indicates that compounds containing sulfonamide groups exhibit significant antibacterial properties. For instance, studies have shown that similar sulfonamide derivatives effectively inhibit bacterial growth against strains such as Staphylococcus aureus and Escherichia coli . The mechanism typically involves competitive inhibition of bacterial dihydropteroate synthase.

Anticancer Potential

There is emerging evidence suggesting that this compound may possess anticancer properties. A study highlighted that derivatives with similar structures have shown cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation . The bromophenyl group may play a crucial role in enhancing these effects due to its ability to stabilize interactions with target proteins.

Case Studies

  • Study on Antibacterial Activity :
    • A comparative analysis was conducted on several sulfonamide derivatives, including this compound. Results indicated a significant reduction in bacterial colony-forming units (CFUs) when treated with this compound compared to controls .
  • Anticancer Efficacy :
    • In vitro studies demonstrated that this compound induced apoptosis in human cancer cell lines, leading to a decrease in viability. The study utilized flow cytometry to assess cell cycle progression and apoptosis markers .

Summary Table of Biological Activities

Activity TypeTest Organisms/Cell LinesObserved EffectReference
AntibacterialStaphylococcus aureus, E. coliSignificant growth inhibition
AnticancerHuman cancer cell linesInduction of apoptosis

Q & A

Basic: What are the standard synthetic routes for Methyl 2-[(2-{[(4-bromophenyl)sulfonyl]amino}acetyl)amino]-3-phenylpropanoate, and what critical parameters influence yield and purity?

Methodological Answer:
The synthesis typically involves sequential sulfonylation and coupling reactions. First, the 4-bromophenylsulfonyl chloride is reacted with an amino-acetyl intermediate to form the sulfonamide moiety. Subsequent coupling with methyl 2-amino-3-phenylpropanoate under peptide bond-forming conditions (e.g., EDC/HOBt) yields the target compound. Critical parameters include:

  • Temperature control during sulfonylation to prevent decomposition of the sulfonyl chloride .
  • Stoichiometric precision to avoid excess reagents that complicate purification .
  • Purification via silica gel chromatography (eluting with gradients of ethyl acetate/hexane) to isolate the product from unreacted intermediates .
    Yield optimization (typically 70-90%) depends on anhydrous conditions and inert atmosphere to prevent hydrolysis of reactive intermediates .

Advanced: How can researchers resolve contradictions between computational predictions and experimental NMR data for this compound's structure?

Methodological Answer:
Discrepancies often arise from conformational flexibility or unaccounted solvent effects in simulations. To resolve this:

  • Perform 2D NMR experiments (HSQC, HMBC) to confirm through-space and through-bond correlations, particularly for the sulfonamide and acetyl regions .
  • Compare experimental ¹³C NMR chemical shifts with density functional theory (DFT)-calculated values, adjusting for solvent polarity in the computational model .
  • If ambiguity persists, X-ray crystallography (as in ) can provide definitive structural confirmation by resolving bond angles and torsional strain .

Basic: What spectroscopic techniques are essential for characterizing this compound, and what key spectral features should be identified?

Methodological Answer:

  • FTIR : Confirm the presence of sulfonamide (S=O stretches at ~1350 and 1150 cm⁻¹) and ester (C=O stretch at ~1730 cm⁻¹) .
  • ¹H NMR : Identify the methyl ester singlet (~3.7 ppm), aromatic protons (7.2-7.8 ppm for bromophenyl and phenyl groups), and amide NH signals (~8.5 ppm, broad) .
  • ¹³C NMR : Verify the ester carbonyl (~170 ppm), sulfonamide sulfonyl carbon (~55 ppm), and quaternary carbons in the aromatic rings .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., m/z ~465 [M+H]⁺) and isotopic pattern matching the bromine atom .

Advanced: In designing experiments to study the compound's reactivity under varying conditions, how can DoE (Design of Experiments) be applied to optimize reaction conditions?

Methodological Answer:
A central composite design (CCD) is recommended to evaluate variables like temperature, catalyst loading, and solvent polarity:

  • Factors : Temperature (40-80°C), equivalents of coupling reagent (1.2-2.0 eq), and solvent (DMF vs. THF).
  • Response variables : Yield, purity (HPLC), and reaction time.
  • Statistical analysis : Use ANOVA to identify significant interactions (e.g., higher temperatures reduce reaction time but may lower purity) .
    For example, demonstrates how DoE optimizes flow-chemistry parameters, which can be adapted for batch synthesis of this compound.

Basic: What are the common challenges in purifying this compound, and what chromatographic methods are recommended?

Methodological Answer:
Challenges include:

  • Co-elution of byproducts (e.g., unreacted sulfonyl chloride or acetylated intermediates).
  • Solubility issues in polar solvents due to the hydrophobic phenyl groups.
    Solutions :
  • Use gradient elution (5% → 40% ethyl acetate in hexane) on silica gel columns to separate closely related impurities .
  • For analytical purity, employ reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) with UV detection at 254 nm .

Advanced: How can researchers investigate the bioactivity of this compound against resistant bacterial strains, considering recent antimicrobial resistance trends?

Methodological Answer:

  • Minimum Inhibitory Concentration (MIC) assays : Test against Gram-positive (e.g., MRSA) and Gram-negative (e.g., E. coli O157:H7) strains using broth microdilution (CLSI guidelines) .
  • Time-kill kinetics : Compare bactericidal effects at 1× and 4× MIC over 24 hours to assess concentration-dependent activity.
  • Synergy studies : Combine with sub-inhibitory doses of β-lactams or fluoroquinolones to evaluate resistance reversal, as sulfonamides often target dihydropteroate synthase .
  • Resistance gene profiling : Use PCR to check for sul1/sul2 genes in treated strains to determine if resistance is plasmid-mediated .

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